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molecular formula C11H21NO4 B8796503 Diethyl (diethylamino)propanedioate CAS No. 37706-08-4

Diethyl (diethylamino)propanedioate

Cat. No. B8796503
M. Wt: 231.29 g/mol
InChI Key: KPXMMPKVFUVJMD-UHFFFAOYSA-N
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Patent
US04666915

Procedure details

A mixture of N-(3-trifluoromethylphenyl)guanidine (10 g), diethyl N,N-diethylaminomalonate (11.8 g) and potassium carbonate (13.4 g) in water (100 ml) and ethanol (100 ml) is refluxed with stirring for 7 hours. After cooling, the mixture is acidified to pH 3 with 10% aqueous HCl. The precipitate is collected by filtration, washed with water and recrystallized from a mixture of DMF and water to give ethyl 1,6-dihydro-6-oxo-2-(3-trifluoromethylanilino)-5-pyrimidinecarboxylate (13.4 g). M.p. 229°-231° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([NH:9][C:10]([NH2:12])=[NH:11])[CH:6]=[CH:7][CH:8]=1.C(N([CH:20]([C:26]([O:28]CC)=O)[C:21]([O:23][CH2:24][CH3:25])=[O:22])CC)C.[C:31](=O)([O-])[O-].[K+].[K+].Cl>O.C(O)C>[O:28]=[C:26]1[NH:12][C:10]([NH:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:4]=2)=[N:11][CH:31]=[C:20]1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NC(=N)N)(F)F
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)N(CC)C(C(=O)OCC)C(=O)OCC
Name
Quantity
13.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of DMF and water

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O=C1C(=CN=C(N1)NC1=CC(=CC=C1)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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